CS4 Peptide

Description

Structure

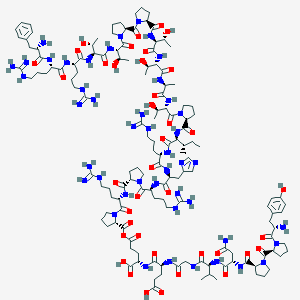

2D Structure

Properties

CAS No. |

107978-80-3 |

|---|---|

Molecular Formula |

C139H219N45O39 |

Molecular Weight |

3144.5 g/mol |

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[(1S)-4-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]oxy-1-carboxy-4-oxobutyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C139H219N45O39/c1-11-69(4)103(172-119(206)94-37-23-57-181(94)131(218)107(74(9)188)176-109(196)70(5)161-123(210)104(71(6)185)175-124(211)106(73(8)187)174-120(207)93-36-22-56-180(93)130(217)96-39-25-59-183(96)132(219)108(75(10)189)177-125(212)105(72(7)186)173-114(201)84(31-17-51-156-137(147)148)164-111(198)82(29-15-49-154-135(143)144)163-110(197)80(140)61-76-27-13-12-14-28-76)122(209)165-83(30-16-50-155-136(145)146)112(199)169-89(63-78-65-153-67-160-78)115(202)166-86(32-18-52-157-138(149)150)127(214)178-54-20-34-91(178)117(204)167-87(33-19-53-158-139(151)152)128(215)184-60-26-40-97(184)134(222)223-101(195)48-46-88(133(220)221)168-113(200)85(45-47-100(193)194)162-99(192)66-159-121(208)102(68(2)3)171-116(203)90(64-98(142)191)170-118(205)92-35-21-55-179(92)129(216)95-38-24-58-182(95)126(213)81(141)62-77-41-43-79(190)44-42-77/h12-14,27-28,41-44,65,67-75,78,80-97,102-108,185-190H,11,15-26,29-40,45-64,66,140-141H2,1-10H3,(H2,142,191)(H,159,208)(H,161,210)(H,162,192)(H,163,197)(H,164,198)(H,165,209)(H,166,202)(H,167,204)(H,168,200)(H,169,199)(H,170,205)(H,171,203)(H,172,206)(H,173,201)(H,174,207)(H,175,211)(H,176,196)(H,177,212)(H,193,194)(H,220,221)(H4,143,144,154)(H4,145,146,155)(H4,147,148,156)(H4,149,150,157)(H4,151,152,158)/t69-,70-,71+,72+,73+,74+,75+,78?,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,102-,103-,104-,105-,106-,107-,108-/m0/s1 |

InChI Key |

APLLBGWLJSILKN-PSDHQGSASA-N |

SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)OC(=O)CCC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N3CCC[C@H]3C(=O)OC(=O)CC[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)N)NC(=O)[C@@H]7CCCN7C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)N3CCCC3C(=O)OC(=O)CCC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)N |

Synonyms |

CS4 peptide |

Origin of Product |

United States |

Discovery and Identification Methodologies of Cs4 Peptide

Methodological Approaches for Peptide Isolation and Identification

The process of characterizing a peptide typically involves a combination of separation techniques to obtain a pure sample and spectroscopic methods to elucidate its structural details.

Mass spectrometry (MS) is a cornerstone technique for peptide identification, providing information about the mass-to-charge ratio (m/z) of peptide ions. This information is crucial for determining the molecular weight and, through fragmentation, the amino acid sequence of a peptide. Liquid chromatography coupled to high-resolution mass spectrometry (LC-hrMS) is a key technique for the identification and accurate quantification of structurally related peptide impurities in synthetic peptide materials nih.gov. MS analysis of proteins and peptides measures the m/z ratio of ions to identify and quantify molecules in simple and complex mixtures nih.gov. The development of ionization methods like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) has been pivotal in allowing the study of protein and peptide structure by MS nih.gov.

In the context of peptide identification, tandem mass spectrometry (MS/MS) is frequently employed. This technique involves the fragmentation of selected peptide ions and the measurement of the resulting fragment ions. The pattern of these fragment ions can then be used to deduce the amino acid sequence. Bioinformatics tools play a crucial role in interpreting MS and MS/MS spectra by searching databases of protein sequences to find matches between experimental spectra and theoretical spectra generated in silico. Peptide mapping, which involves enzymatic cleavage of a protein into peptide fragments followed by MS analysis, is another method used for protein identification based on the masses of the resulting peptides.

For a specific peptide like CS4 Peptide (PubChem CID 16131367), mass spectrometry would be essential to confirm its molecular weight (approximately 3144.5 g/mol for C139H219N45O39) and to gain insights into its sequence through fragmentation analysis.

Prior to mass spectrometric analysis, peptides often need to be isolated and purified from complex mixtures. Chromatographic methods are indispensable for this purpose, separating peptides based on their physical and chemical properties.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard and widely used method for peptide purification. This technique separates peptides based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. The elution of peptides is typically achieved by increasing the concentration of an organic solvent, such as acetonitrile, in the mobile phase. RP-HPLC is effective in separating the target peptide from impurities, including truncated or modified peptides with similar structures.

Other chromatographic techniques are also valuable in peptide isolation. Ion exchange chromatography separates peptides based on their charge, using resins with opposite charges to capture peptides. This method can be used to purify peptides from ballast proteins and peptides. Affinity chromatography can be employed based on the specific binding affinity of a resin for the target peptide, useful for removing process-related impurities. The choice of chromatographic method and optimization of parameters such as mobile phase composition, gradient, temperature, and pH are crucial for achieving efficient separation and high purity of the target peptide. For synthetic peptides, solid-phase extraction (SPE) based on reversed-phase principles can also be used for purification and counterion exchange.

The isolation of this compound from its source, whether natural or synthetic, would likely involve one or a combination of these chromatographic techniques to obtain a sample of sufficient purity for detailed characterization.

Contextual Identification of this compound Variants or Related Peptide Families

The term "CS4" is also relevant in the context of bacterial colonization factors, specifically within the CS4-CFA/I family of proteins found in enterotoxigenic Escherichia coli (ETEC). Peptides derived from these proteins can be identified through their interaction with specific antibodies. Furthermore, synthesized peptides, sometimes referred to as "Compound CS4" in research, are characterized for their specific biological activities, such as antibacterial properties.

The CS4-CFA/I family refers to a group of colonization factor antigens (CFAs) expressed by ETEC strains, which are important for bacterial adherence to the intestinal epithelium. Research has focused on identifying peptides from within these proteins that are recognized by antibodies raised against them. A consensus peptide sequence has been identified for the CS4-CFA/I family proteins, with the formula VEKNITVTASVDPTIDLLQADGSALPSAVALTYSPA (SEQ ID NO: 1).

Studies have involved testing various peptides, including eight-mer peptides derived from this consensus sequence, against antibodies raised to the consensus peptide or to denatured proteins from the organisms producing these factors. This antibody-based identification approach helps to pinpoint specific antigenic regions within the larger colonization factor proteins and can be used to identify peptides that elicit an immune response or are recognized by protective antibodies. For instance, sequences like ASVDPTIDLLQA (SEQ ID NO: 2) and TVTASVDPTIDLLQAD (SEQ ID NO: 3) have been identified as potential binding sites for antibodies. Anti-CS4 antibodies have been shown to inhibit the adherence of certain ETEC isolates, demonstrating functional cross-reactivity within the class 5a fimbrial family which includes CFA/I and CS14.

Beyond naturally occurring peptides, synthetic peptides are designed and characterized for specific applications, such as their potential as antibacterial agents. In some research contexts, a synthesized antibacterial peptide has been referred to as "Compound CS4". The characterization of such synthesized peptides involves a range of analytical and biological assays to determine their chemical structure, purity, and efficacy.

Characterization techniques for synthesized antibacterial peptides include spectroscopic methods like IR, ¹H and ¹³C NMR, DEPT, and 2D-HMQC NMR to confirm their structure. Mass spectrometry is also routinely used to verify the molecular weight and purity of the synthesized product. In addition to chemical characterization, these peptides are evaluated for their biological activity, such as their effectiveness against various bacterial isolates. For example, "Compound CS4" showed potent inhibition against Pseudomonas aeruginosa and Escherichia coli at specific concentrations in in vitro evaluations. The study of synthesized antibacterial peptides also involves assessing their stability and potential synergistic effects when combined with existing antibiotics.

The synthesis of these peptides is often carried out using techniques like solid-phase peptide synthesis (SPPS). Following synthesis, purification steps, commonly involving RP-HPLC, are necessary to obtain the peptide in a pure form.

Synthetic Methodologies for Cs4 Peptide Analogs

Solid-Phase Peptide Synthesis (SPPS) for CS4 Peptide Analogs

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is the most widely used method for synthesizing peptides. biotage.comopenaccessjournals.com This technique involves anchoring the C-terminal amino acid to an insoluble solid support, typically a polymeric resin, and then sequentially adding protected amino acids to the growing peptide chain. biotage.comopenaccessjournals.comcreative-peptides.comwikipedia.org The key advantage of SPPS is the simplification of purification steps, as excess reagents and byproducts can be removed by simple filtration and washing of the resin after each reaction cycle. biotage.comopenaccessjournals.comiris-biotech.de This iterative process allows for the efficient synthesis of peptides, including potential this compound analogs, by minimizing material loss associated with intermediate purification in solution-phase methods. wikipedia.orgiris-biotech.de

The general steps in SPPS involve the deprotection of the N-terminal amino group of the resin-bound amino acid or peptide chain, followed by the coupling of the next protected amino acid. creative-peptides.comwikipedia.orgbiosynth.compeptide.com This cycle is repeated until the desired sequence is assembled. wikipedia.orgbiosynth.com Finally, the peptide is cleaved from the resin, and side-chain protecting groups are removed to yield the crude peptide. biosynth.compeptide.com

Fmoc-Based SPPS Strategies for this compound Analogs

Fmoc (9-fluorenylmethyloxycarbonyl)-based SPPS is the predominant strategy employed in modern peptide synthesis, largely replacing the earlier Boc (tert-butyloxycarbonyl) strategy due to its milder deprotection conditions. iris-biotech.debiosynth.combachem.comamericanpeptidesociety.org In Fmoc-SPPS, the α-amino group of each incoming amino acid is protected with the base-labile Fmoc group. iris-biotech.debiosynth.compeptide.combachem.com This protecting group is typically removed using a weak base, such as piperidine, in an organic solvent like dimethylformamide (DMF). iris-biotech.deamericanpeptidesociety.orgsigmaaldrich.com

The orthogonality of the Fmoc/tBu (tert-butyl) protection scheme is a key feature, where the Fmoc group is labile to base, while side-chain protecting groups, commonly based on the tert-butyl group, are acid-labile. iris-biotech.debiosynth.compeptide.comiris-biotech.de This allows for the selective removal of the Nα-Fmoc group after each coupling step without affecting the side-chain protection. peptide.comiris-biotech.de This orthogonality is particularly advantageous for the synthesis of complex peptide analogs, including those that might be related to CS4, as it facilitates the incorporation of modified or unnatural amino acids and allows for selective on-resin modifications. peptide.comsigmaaldrich.com

The synthesis typically proceeds from the C-terminus to the N-terminus, with the first Fmoc-protected amino acid attached to a functionalized resin via its carboxyl group. creative-peptides.comiris-biotech.debiosynth.compeptide.com Resins such as Wang or Rink-Amide are commonly used, depending on whether a C-terminal acid or amide is desired. creative-peptides.combachem.com Coupling reagents, such as carbodiimides (e.g., DIC, DCC) in combination with additives (e.g., HOBt, Oxyma), or aminium/phosphonium salts (e.g., HBTU, HATU, PyBOP), are used to activate the carboxyl group of the incoming Fmoc-amino acid, facilitating peptide bond formation. youtube.comchapman.edu

Protecting Group Chemistry in SPPS for this compound Analogs

Protecting groups are essential in SPPS to prevent unwanted side reactions involving reactive functional groups present in the amino acid side chains and the α-amino group during peptide chain elongation. biotage.comwikipedia.orgbiosynth.compeptide.comiris-biotech.de The selection of appropriate protecting groups is crucial for successful synthesis and depends on the chosen SPPS strategy (Fmoc or Boc) and the specific amino acid side chains present in the target peptide sequence. biosynth.compeptide.comiris-biotech.de

In Fmoc-SPPS, temporary protecting groups, primarily the Fmoc group, are used for the α-amino function and are removed in each synthesis cycle. biosynth.compeptide.comiris-biotech.de Permanent or semi-permanent protecting groups are employed for reactive side-chain functionalities and remain intact throughout the chain elongation, being removed during the final cleavage from the resin. biosynth.comiris-biotech.de Common acid-labile side-chain protecting groups used in conjunction with Fmoc chemistry include tert-butyl (tBu) for Asp, Glu, Ser, Thr, and Tyr; trityl (Trt) for Asn, Cys, Gln, and His; and pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl (Pbf) or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pmc) for Arg. peptide.comsigmaaldrich.comiris-biotech.debeilstein-journals.org

Orthogonality in protecting group chemistry ensures that one protecting group can be selectively removed without affecting others. biosynth.compeptide.comiris-biotech.de The Fmoc/tBu strategy exemplifies this, where the base-labile Fmoc and acid-labile tBu-based groups can be removed independently. peptide.comiris-biotech.de Other orthogonal protecting groups, such as Allyloxycarbonyl (Alloc) or Dde/ivDde, are used for specific side-chain protection (e.g., Lys, Orn) when selective deprotection and modification on the resin are required, for instance, in the synthesis of cyclic or branched peptides. sigmaaldrich.comnih.gov

Automated Synthesis Techniques for this compound Libraries

Automated peptide synthesizers have revolutionized peptide synthesis by enabling the rapid and parallel production of multiple peptides, including peptide libraries. biotage.comnih.govcem.comxtalks.com These instruments automate the repetitive cycles of deprotection, washing, coupling, and capping, minimizing manual labor and increasing throughput. biotage.comnih.gov Automated synthesis is particularly valuable for generating peptide libraries, which are collections of peptides with systematic variations in sequence, useful for screening and research purposes. biotage.comcem.comxtalks.com

Automated synthesizers typically utilize Fmoc-SPPS chemistry due to its compatibility with automated workflows and relatively mild reaction conditions. iris-biotech.deamericanpeptidesociety.orgbeilstein-journals.org Instruments vary in design, from single-channel synthesizers to multi-channel parallel synthesizers capable of synthesizing hundreds of peptides simultaneously. nih.govxtalks.com Advanced features such as microwave irradiation can be integrated into automated synthesis to accelerate coupling reactions, improve efficiency, and overcome difficulties associated with the synthesis of challenging sequences prone to aggregation. nih.govqyaobio.comgenscript.com

The use of automated techniques for synthesizing libraries of this compound analogs would allow for the rapid exploration of sequence-activity relationships and the identification of analogs with desired properties. biotage.comcem.comxtalks.com The consistency and reproducibility offered by automated synthesis contribute to higher peptide quality and synthesis success rates compared to manual methods, especially for longer or more complex sequences. chapman.edubiotage.com

Liquid-Phase Peptide Synthesis (LPPS) Approaches for this compound Analogs

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is a classical method where peptide chain elongation occurs in a homogeneous solution. openaccessjournals.comcreative-peptides.comwikipedia.orgbachem.com Unlike SPPS, LPPS involves the isolation and purification of intermediate products after each coupling step. openaccessjournals.comcreative-peptides.com While more laborious and time-consuming than SPPS, LPPS remains valuable for the synthesis of short peptides, large-scale production, and the synthesis of peptides that are difficult to handle on a solid support. wikipedia.orgbachem.combachem.comcreative-peptides.com

LPPS can employ both Boc and Fmoc protecting group strategies. wikipedia.orggoogle.com The choice of protecting groups, coupling reagents, and solvents is often more diverse in LPPS compared to SPPS, as the challenges of working on a solid phase are absent. bachem.com However, solubility issues can arise with longer peptide intermediates, complicating purification. openaccessjournals.combachem.com

Recent advancements in LPPS, such as the use of soluble tags, aim to simplify the purification process, combining some advantages of both solution and solid-phase methods. bachem.comcreative-peptides.comproteogenix.science These soluble tags allow for easier separation of the growing peptide chain from excess reagents and byproducts through techniques like precipitation or extraction. bachem.comproteogenix.science

For this compound analogs, LPPS might be considered for the synthesis of shorter sequences or for large-scale manufacturing where the cost-effectiveness and ability to purify intermediates at each step are advantageous. bachem.combachem.comcreative-peptides.com Fragment condensation, where shorter peptide fragments synthesized by SPPS or LPPS are coupled in solution, is another LPPS-based strategy used for the synthesis of longer peptides. qyaobio.comnih.gov

Chemo-Enzymatic Peptide Synthesis (CEPS) for this compound Analogs

Chemo-Enzymatic Peptide Synthesis (CEPS) is an emerging technology that combines chemical synthesis, typically SPPS, with enzymatic ligation to assemble peptides, particularly longer and more complex sequences. bachem.comqyaobio.comcnbiosynth.com This method utilizes specialized peptide ligating enzymes, known as peptiligases, to catalyze the formation of peptide bonds between shorter peptide fragments. bachem.com

CEPS offers several advantages, including the ability to synthesize long peptides (exceeding 100 amino acids) with high purity, overcoming limitations often encountered with purely chemical synthesis for such lengths. bachem.comqyaobio.comcnbiosynth.com The enzymatic reactions are typically carried out under mild, aqueous conditions and can be highly chemoselective, minimizing side reactions and racemization. bachem.comqyaobio.com

In CEPS, shorter peptide fragments are commonly synthesized using Fmoc-based SPPS. bachem.com These fragments are then ligated together enzymatically in solution. bachem.comqyaobio.com This approach is particularly useful for incorporating unnatural amino acids or modifications within the peptide sequence by synthesizing appropriately modified fragments chemically and then joining them enzymatically.

While the direct application of CEPS specifically for "this compound" analogs is not detailed in the provided search results, the principles of CEPS could be applied to synthesize longer or modified CS4 analogs by ligating chemically synthesized fragments. bachem.comqyaobio.comcnbiosynth.com This approach could be beneficial for creating complex analogs that are challenging to synthesize solely by SPPS or LPPS.

Advanced Synthesis Strategies for Modulating this compound Properties

Beyond the basic synthesis methodologies, various advanced chemical strategies are employed to modify peptides and modulate their properties, such as stability, bioavailability, and biological activity. rsc.orgnih.govnih.gov These strategies can be applied during or after the synthesis of this compound analogs to tailor their characteristics for specific applications.

Key advanced strategies include:

Amino Acid Substitution: Replacing natural amino acids with non-natural or modified amino acids can enhance peptide properties like stability or target affinity. nih.govresearchgate.net

Lipidation: Covalent attachment of fatty acids can improve membrane permeability and prolong the half-life of peptides. beilstein-journals.orgnih.govresearchgate.net

PEGylation: Conjugation with polyethylene (B3416737) glycol (PEG) can increase solubility, reduce immunogenicity, and extend circulation time. nih.govresearchgate.net

Cyclization: Forming cyclic peptide structures can increase conformational rigidity, enhancing stability and potentially improving target binding specificity. nih.govnih.govresearchgate.netnih.gov Cyclization can be achieved through various approaches, including backbone cyclization or side-chain to side-chain cyclization, often facilitated by orthogonal protecting group strategies in SPPS. sigmaaldrich.comnih.gov

Glycosylation: Attaching carbohydrate moieties can influence peptide solubility, stability, and interactions with biological molecules. rsc.orgnih.govresearchgate.net Chemo-enzymatic approaches can be used for the synthesis of glycosylated peptides. nih.gov

Incorporation of Unnatural Amino Acids: Introducing amino acids not found in nature can impart novel chemical or physical properties to the peptide. xtalks.comnih.gov

Cyclization Techniques for this compound Analogs

Peptide cyclization is a widely used strategy to improve the stability and activity of peptides by reducing conformational flexibility nih.govbeilstein-journals.org. For this compound analogs, various cyclization techniques can be employed.

One common method is Cys-Cys cyclization, which involves the formation of a disulfide bond between cysteine residues nih.govcsbio.comqyaobio.com. This is a prevalent natural cyclization method nih.gov. The formation of disulfide bonds can be achieved through oxidation of free thiol groups csbio.comcsic.essigmaaldrich.com. Challenges in disulfide cyclization include potential dimerization and limited stability under reductive conditions qyaobio.com. Selective disulfide bond formation strategies are often employed when multiple cysteine residues are present to ensure the correct pairing sigmaaldrich.comuq.edu.au. For instance, using different protecting groups on cysteine residues allows for sequential deprotection and controlled disulfide bond formation csic.essigmaaldrich.com. A study demonstrated that using a SIT-protected cysteine allowed for spontaneous cyclization with another cysteine in solution csic.es.

Backbone macrocyclization, which involves forming a cyclic structure through amide bonds within the peptide backbone (e.g., head-to-tail cyclization), is another strategy biotage.comresearchgate.net. This type of cyclization can impart increased conformational rigidity, resistance to peptidases, and potentially improved membrane permeability compared to linear counterparts beilstein-journals.orgbiotage.comresearchgate.net. Head-to-tail cyclization typically involves forming an amide bond between the N-terminus and the C-terminus of the peptide qyaobio.combiotage.com. While often performed in solution at high dilution to favor intramolecular reaction, on-resin cyclization techniques have also been developed to improve recovery and reduce synthesis times biotage.com. Another approach involves transition-metal-catalyzed macrocyclization via intramolecular C-H bond activation, which can create unique linkages within the peptide backbone mdpi.com.

Incorporation of Non-Natural Amino Acids in this compound Analogs

The incorporation of non-natural amino acids (those not among the 20 standard proteinogenic amino acids) into peptide sequences is a powerful method to introduce new functionalities, constrain conformation, and enhance stability cpcscientific.combitesizebio.com. These amino acids can be synthesized chemically and incorporated into peptides during solid-phase peptide synthesis cpcscientific.combitesizebio.com.

Non-natural amino acids can be used to create conformational constraints, improve pharmacological properties, and build diverse libraries cpcscientific.com. Examples of non-natural amino acids that can be incorporated include β-amino acids, γ-amino acids, N-alkylated derivatives, and cyclic amino acids cpcscientific.comgoogle.com. Their incorporation can make peptide bonds less susceptible to proteolytic degradation beilstein-journals.orgcpcscientific.com. Strategies for incorporating non-natural amino acids include chemical synthesis and engineered translational systems bitesizebio.complos.org. Chemical synthesis allows for the direct incorporation of appropriately protected non-natural amino acids into the growing peptide chain cpcscientific.combitesizebio.com.

Linker Strategies for this compound Conjugates

This compound analogs may be conjugated to other molecules, such as therapeutic agents or imaging agents, to create peptide conjugates mdpi.compreprints.org. The choice of linker strategy is critical as it influences the stability of the conjugate in circulation and the release of the conjugated molecule at the target site mdpi.compreprints.orgnih.gov.

Linkers covalently attach the peptide to the payload molecule mdpi.comnih.gov. These linkers can be broadly classified as cleavable or non-cleavable mdpi.compreprints.org. Cleavable linkers are designed to release the payload under specific conditions, such as in the presence of certain enzymes or changes in pH at the target site preprints.orgnih.govnih.gov. Enzyme-sensitive peptide linkers, for example, can be designed to be cleaved by enzymes overexpressed in target tissues preprints.org. The linker should be stable in systemic circulation to ensure that the conjugate reaches the target site intact mdpi.comnih.govdrug-dev.com. Additionally, the linker should not negatively impact the peptide's binding affinity or the payload's activity mdpi.compreprints.org. Common functional groups on drugs that can be used for conjugation via linkers include hydroxyl, amine, thiol, or carboxylic acid groups nih.gov. Various chemical strategies, including amide and ester bond formation, are employed for conjugating peptides to payloads via linkers nih.gov.

Structural Characterization of Cs4 Peptide

Spectroscopic Methods for CS4 Peptide Structural Elucidation

Spectroscopic methods provide valuable insights into the conformational properties and secondary structure of peptides in solution.

NMR spectroscopy is a powerful technique for investigating the structure and dynamics of peptides in solution, providing atomic-level details about their conformation. mdpi.comcnr.itnih.gov By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can determine the three-dimensional structure and assess the conformational flexibility of peptides. mdpi.comuzh.ch For peptides that exist as a dynamic ensemble of conformers in solution, NMR can provide a population-weighted average of these structures. mdpi.comnih.gov While NMR is a key tool for peptide conformational analysis, specific data from NMR studies focusing on the this compound (FRRTTPPTTATPIRHRPRPYPPNVGEE) were not found in the provided search results.

Circular Dichroism (CD) spectroscopy is widely used to analyze the secondary structure of peptides, such as the presence of alpha-helices, beta-sheets, and random coils. americanpeptidesociety.orgcreative-proteomics.comwvu.edugfpp.frnih.gov CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing a spectrum that is characteristic of the peptide's secondary structure. americanpeptidesociety.orgcreative-proteomics.comwvu.edugfpp.fr By comparing the experimental CD spectrum to known reference spectra, the proportions of different secondary structural elements can be estimated. americanpeptidesociety.orgcreative-proteomics.com CD can also be used to monitor conformational changes induced by environmental factors or interactions. creative-proteomics.comwvu.edu Although CD is a standard technique for peptide secondary structure analysis, specific CD data for the this compound were not available in the consulted search results.

Mass Spectrometry (MS) in this compound Structural Validation and Sequence Analysis

Mass Spectrometry (MS) is an essential tool for determining the mass-to-charge ratio (m/z) of peptides, which can be used for structural validation and sequence analysis. abcam.commtoz-biolabs.comcreative-proteomics.com Tandem Mass Spectrometry (MS/MS) involves fragmenting peptide ions and analyzing the resulting fragment ions to obtain sequence information. abcam.commtoz-biolabs.comcreative-proteomics.combioinfor.comcreative-proteomics.comrsc.orgcreative-biolabs.commetwarebio.com

While MS is routinely used for peptide analysis, specific detailed MS data for structural validation or de novo sequencing of the this compound (FRRTTPPTTATPIRHRPRPYPPNVGEE) were not found in the provided search results. Information regarding MS analysis in some results referred to different molecules or contexts labeled "CS4" or the sequencing of other proteins.

De novo peptide sequencing is the process of determining a peptide's amino acid sequence directly from its MS/MS spectrum without relying on a sequence database. bioinfor.comcreative-proteomics.comrsc.orgcreative-biolabs.commetwarebio.com This technique is particularly useful for identifying novel peptides or validating sequences from organisms with unsequenced genomes. creative-proteomics.comcreative-biolabs.com By analyzing the mass differences between fragment ions in the MS/MS spectrum, the amino acid sequence can be deduced. bioinfor.comcreative-proteomics.comrsc.orgcreative-biolabs.commetwarebio.com Despite the power of de novo sequencing, specific MS/MS data and their analysis for the this compound were not available in the consulted search results.

Peptide Mass Fingerprinting (PMF) is a technique used for protein identification by comparing the masses of proteolytic peptide fragments to theoretical masses derived from protein sequences in a database. metwarebio.comvlabs.ac.inlibretexts.orgnih.govasdlib.orgrapidnovor.com While PMF is primarily used for protein identification, the analysis of fragmentation data from MS/MS can provide sequence information for individual peptides. abcam.commtoz-biolabs.comcreative-proteomics.combioinfor.comrsc.orgcreative-biolabs.commetwarebio.comnih.govrapidnovor.com Each protein or peptide yields a unique "fingerprint" of peptide masses and fragmentation patterns. creative-proteomics.commetwarebio.comlibretexts.org Specific data from peptide mass fingerprinting or fragmentation data analysis applied to the this compound were not found in the provided search results.

Chromatographic Techniques for this compound Purity and Oligomeric State Assessment

Chromatographic techniques are essential for the purification and analysis of peptides, enabling the assessment of purity and, in some cases, oligomeric state. mtoz-biolabs.comamericanpeptidesociety.orgnih.govscispace.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is a widely used method for peptide analysis and purification based on differential interactions with a stationary phase. mtoz-biolabs.comamericanpeptidesociety.orgnih.govscispace.comresearchgate.netepfl.ch

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis and purification of peptides, including those found in active fractions like CS4. RP-HPLC separates molecules based on their hydrophobicity researchgate.netspringernature.com. The separation occurs as solute molecules from the mobile phase bind hydrophobically to immobilized ligands on the stationary phase researchgate.netspringernature.com. Elution is typically achieved by increasing the concentration of an organic solvent in the mobile phase, causing solutes to elute in order of increasing hydrophobicity researchgate.netspringernature.comrenyi.hu.

RP-HPLC is a powerful tool for peptide analysis due to its excellent resolution capabilities, ease of manipulating selectivity by changing mobile phase characteristics, high recoveries, and good reproducibility researchgate.netspringernature.comrenyi.hu. It is versatile for isolating peptides from various sources, including synthetic and biological ones, and is used for both analytical and preparative applications renyi.hu. For synthetic peptides, RP-HPLC is commonly used for initial analysis to assess complexity and for subsequent large-scale purification renyi.hu.

In the context of active fractions denoted as CS4, RP-HPLC analysis has shown the presence of peptides eluting at specific retention times. For instance, analysis of active fractions CS4-CS7 revealed peptides with retention times of 5.86 and 12.189 minutes researchgate.net. RP-HPLC can also be used to assess the purity of peptides, with purity levels over 99.0% being measured by this method researchgate.net.

The choice of stationary phase in RP-HPLC is critical for peptide separation. Columns with different pore sizes and chemistries, such as C4, C8, and C18, are utilized depending on the size and characteristics of the peptides being analyzed phenomenex.comchromforum.org. For instance, C18 columns are recommended for intact proteins larger than 10,000 MW, while C4 and C5 phases are also used phenomenex.com. For peptide mapping and separation of peptides up to 10,000 MW, C12 and C18 phases are often employed phenomenex.com. The resolution and recovery in RP-HPLC can be influenced by column geometry and buffer components renyi.hu.

RP-HPLC is also valuable for structural characterization beyond simple separation, such as monitoring the hydrophilicity/hydrophobicity of amphipathic alpha-helical peptides nih.gov. This information is vital for the development of novel antimicrobial peptides nih.gov.

Computational Approaches for this compound Structure Prediction

Computational methods play a vital role in complementing experimental techniques for understanding peptide structure and dynamics. These approaches allow for the prediction of peptide conformations and the exploration of their behavior in various environments.

Molecular Dynamics Simulations of this compound Conformations

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the folding, structure, and behavior of peptides at an atomic level americanpeptidesociety.org. MD simulations track the movement of each atom over time by applying force fields that describe atomic interactions, such as electrostatic and van der Waals forces, and hydrogen bonds americanpeptidesociety.org. This allows researchers to model peptide dynamics in different environments, including aqueous solutions or membranes americanpeptidesociety.orgnih.gov.

MD simulations provide detailed insights into how peptides adopt folded conformations, interact with other molecules, and how environmental factors influence their stability americanpeptidesociety.org. They are widely used to study peptide folding pathways, identify folding intermediates, and determine the thermodynamic stability of various conformations americanpeptidesociety.org. For instance, MD simulations have been used to investigate the folding of beta-hairpin peptides americanpeptidesociety.org.

For peptides like CS4, MD simulations can be employed to explore their conformational landscape and understand their flexibility in solution or when interacting with other molecules or surfaces. Clustering analysis of MD simulation results can reveal significant changes in peptide conformations, such as linearization upon adsorption to a surface nih.gov. MD analysis can also provide insights into different oligomerization modalities nih.gov.

MD simulations can be performed under various conditions, including different temperatures, pressures, and solvent environments nih.govmpg.de. Equilibration steps are often performed in two stages: first under a canonical ensemble (NVT) to stabilize the system at the desired temperature, followed by coupling a barostat to maintain constant pressure (NPT) bonvinlab.org. Simulation durations can vary from nanoseconds to longer timescales, depending on the system and the conformational changes being investigated bonvinlab.org. Enhanced sampling methods like replica-exchange MD (REMD) and simulated tempering (ST) are sometimes used to explore the conformational space of peptides more effectively, especially for flexible or cyclic peptides biorxiv.org.

Force fields, such as Amber and Charmm, are used in MD simulations to describe the interactions between atoms biorxiv.orgcore.ac.uk. The choice of force field and solvent model (implicit or explicit) can influence the simulation results biorxiv.org. Constant pH MD approaches have also been developed to simulate peptide behavior while accounting for changes in protonation states of titratable residues mpg.de.

While specific MD simulation data for "this compound" were not extensively detailed in the search results, the principles and applications of MD simulations for studying peptide conformations are highly relevant americanpeptidesociety.orgnih.govnih.govmpg.debonvinlab.orgbiorxiv.orgmdpi.comnih.govrsc.org. These simulations can provide atomic-resolution details of peptide interactions and conformational dynamics, complementing experimental structural data nih.gov.

Homology Modeling and De Novo Structure Prediction for this compound

Predicting the three-dimensional structure of a peptide or protein from its amino acid sequence is a fundamental challenge in molecular biology. Computational methods like homology modeling and de novo structure prediction are employed for this purpose wikipedia.orgyoutube.comrosettacommons.org.

Homology modeling, or comparative modeling, involves constructing an atomic-resolution model of a target protein or peptide based on the experimental three-dimensional structure of a related homologous protein (template) wikipedia.orgyoutube.comnih.gov. This method relies on the principle that proteins with similar sequences tend to have similar structures youtube.com. The process typically involves identifying suitable templates through sequence similarity searches, aligning the target sequence with the template sequence, building the backbone structure based on the alignment, modeling loops and side chains, and finally refining and validating the predicted structure youtube.comnih.gov. Software tools and servers like SWISS-MODEL are available for automated homology modeling expasy.org. Homology modeling is a cost-effective approach for obtaining 3D structures when experimental structures are unavailable nih.gov.

De novo structure prediction, also known as ab initio modeling, aims to predict the three-dimensional structure of a protein or peptide solely from its amino acid sequence, without relying on homologous template structures wikipedia.orgrosettacommons.org. These methods attempt to simulate the folding process or explore the conformational space to find the lowest energy conformation, which is assumed to be the native structure rosettacommons.org. De novo approaches are particularly useful for peptides or proteins that have no detectable homologs with known structures.

PEP-FOLD is an example of a de novo approach specifically designed for peptide structure prediction univ-paris-diderot.fruniv-paris-diderot.fr. It utilizes a structural alphabet to describe local conformations and couples this with a greedy algorithm and a coarse-grained force field to generate 3D models univ-paris-diderot.fruniv-paris-diderot.fr. PEP-FOLD can predict structures for peptides typically between 5 and 40 residues univ-paris-diderot.fr. The method involves predicting a structural alphabet profile from the amino acid sequence and then assembling fragments associated with the predicted structural letters scitepress.org.

For a peptide like CS4, if its sequence has sufficient similarity to a peptide or protein with a known experimental structure, homology modeling could be applied. If no suitable template is available, de novo prediction methods like PEP-FOLD or others could be used to generate potential structural models. The complexity of de novo prediction can be influenced by factors like peptide size scitepress.org. Recent advancements in de novo methods, including those incorporating machine learning, aim to improve accuracy and efficiency in sampling conformational space rsc.orgscitepress.orgnih.gov.

Computational structure prediction methods, whether homology modeling or de novo approaches, provide valuable theoretical models that can be tested and refined through experimental studies. They contribute to a better understanding of the potential three-dimensional structures that a peptide like CS4 might adopt, which is essential for understanding its interactions and potential biological roles.

Molecular Interactions and Receptor Binding of Cs4 Peptide

Mechanistic Insights into CS4 Peptide-Mediated Receptor Activation

Mechanistic studies delving into how this compound (CID 16131367) binding might lead to receptor activation or signal transduction were not present in the search results. Understanding the mechanism of action involves investigating downstream signaling pathways triggered by ligand-receptor interaction [15 from first search, 29 from first search].

Studies specifically describing this compound (CID 16131367) acting as an allosteric modulator or agonist on any receptor were not found. Allosteric modulators bind to a site distinct from the orthosteric binding site and can influence receptor activity [15 from first search, 28 from first search, 2 from second search, 5 from second search].

Research demonstrating conformational changes induced in a receptor upon binding of this compound (CID 16131367) was not identified. Ligand binding can lead to significant structural rearrangements in receptors, which are often crucial for their activation and function [6 from first search, 13 from first search, 4 from second search].

Due to the limited availability of specific research data on the molecular interactions and receptor binding of this compound (CID 16131367) in the provided search results, a detailed scientific article strictly adhering to the requested outline and focusing solely on this compound's interactions with receptors cannot be comprehensively generated at this time.

Peptide-Protein Interaction Analysis Beyond Receptors

Peptides can engage in a variety of interactions with proteins that extend beyond binding to canonical receptor sites. These interactions can include allosteric modulation of protein function or mimicking aspects of protein-protein interactions. While the specific non-receptor protein interactions of this compound are not detailed in the available literature, peptides in general are known to modulate key biological pathways through diverse interaction mechanisms nih.gov. Understanding these interactions at a molecular level is crucial for comprehending their biological roles and potential therapeutic applications nih.gov.

Supramolecular Interactions of this compound

Supramolecular interactions involving peptides refer to the non-covalent assembly of peptide molecules themselves or their interactions with other biomolecules through a collective network of weak forces. These interactions drive processes such as peptide self-assembly into ordered nanostructures and play a role in molecular recognition events sioc-journal.cnmdpi.comnih.govub.edu. Peptide-based supramolecular systems chemistry explores how these interactions can be controlled to create materials with emergent functions ub.edu. While the specific supramolecular interactions of this compound are not described in the provided search results, peptide self-assembly and interactions are generally governed by the cooperative effects of various non-covalent forces sioc-journal.cnmdpi.com.

Role of Non-Covalent Forces in this compound Interactions (e.g., hydrogen bonding, hydrophobic, electrostatic, van der Waals interactions)

Non-covalent forces are fundamental to the structure, folding, and interactions of proteins and peptides. These forces are typically weaker than covalent bonds but collectively contribute significantly to the stability and specificity of molecular recognition events manchester.ac.ukwikipedia.orgpup.ac.innih.govtaylorandfrancis.com. The main types of non-covalent interactions relevant to peptide interactions include:

Hydrogen Bonding: These occur between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another electronegative atom with a lone pair of electrons. Hydrogen bonds are crucial for stabilizing secondary structures in proteins and peptides, such as alpha-helices and beta-sheets, and play a key role in molecular recognition wikipedia.orgtaylorandfrancis.com.

Hydrophobic Interactions: These arise from the tendency of nonpolar molecules or regions to aggregate in an aqueous environment, minimizing their contact with water. Hydrophobic interactions are a major driving force in protein folding, leading to the sequestration of hydrophobic amino acid side chains in the protein core pup.ac.in. They are also important in the binding of peptides to hydrophobic regions of proteins wikipedia.org.

Electrostatic Interactions: These occur between charged groups, such as the positively charged amino groups and negatively charged carboxyl groups in amino acid side chains. These interactions, also known as ionic bonds or salt bridges, can be attractive or repulsive and are influenced by the surrounding environment, such as pH and ionic strength wikipedia.orgpup.ac.in.

Biological Activities and Mechanistic Pathways of Cs4 Peptide in Vitro/preclinical Research

In Vitro Assessment of CS4 Peptide Biological Activities

In vitro studies have been utilized to characterize the specific biological functions of the this compound, particularly in comparison to other, more active peptide sequences derived from the same parent protein.

There is no scientific literature available that demonstrates any intrinsic antibacterial activity for the molecule identified as the this compound.

It is important to distinguish the this compound from a different molecule referred to as "Compound CS4." This latter compound, a synthesized fused tricyclic benzimidazole–thiazinone derivative, has been shown to exhibit moderate antibacterial activity. In studies, Compound CS4 demonstrated inhibition against Pseudomonas aeruginosa and Escherichia coli at concentrations of 256 and 512 μg/mL, respectively researchgate.net. Furthermore, this compound showed a synergistic effect when combined with the standard antibacterial drug ciprofloxacin (B1669076) researchgate.net. However, Compound CS4 is a heterocyclic small molecule and is structurally distinct from the this compound.

Table 1: Antibacterial Activity of Compound CS4 (Not a Peptide)

| Microorganism | Inhibitory Concentration (μg/mL) | Synergistic Effect with Ciprofloxacin |

|---|---|---|

| Pseudomonas aeruginosa | 256 | Yes |

This table displays the antibacterial properties of Compound CS4, a molecule distinct from the this compound.

A review of the available scientific literature reveals no studies that have investigated or demonstrated immunomodulatory effects or the induction of chemokines by the this compound.

The primary role of the this compound in the scientific literature is that of an inactive control in studies of cellular processes, specifically those mediated by fibronectin. The this compound has the amino acid sequence FRRTTPPTTATPIRHRPRPYPPNVGEE biologists.com.

In studies of lymphocyte adhesion to high endothelium, the this compound was used as a control to demonstrate the specificity of the active CS1 peptide, which is also derived from the type III connecting segment of fibronectin biologists.com. In these assays, the this compound had little to no effect on lymphocyte adhesion, in stark contrast to the dose-dependent inhibitory effect of the CS1 peptide biologists.com. Similarly, in research investigating neurite extension of peripheral nervous system neurons on fibronectin, the this compound was employed as an inactive control and showed no ability to promote neurite outgrowth semanticscholar.org.

These findings indicate that the this compound does not possess the specific bioactive sequences necessary to promote the cellular processes of adhesion or neurite extension under the studied conditions.

Table 2: Documented Effects of this compound on Cellular Processes

| Cellular Process | Research Context | Finding |

|---|---|---|

| Lymphocyte Adhesion | Used as a control for the active CS1 peptide in an in vitro adhesion assay. | Had little effect on lymphocyte adhesion, confirming its inactivity in this process biologists.com. |

This table summarizes the use of this compound as an inactive control in cellular process research.

There is no scientific evidence available from in vitro or preclinical research to suggest that the this compound has any enzyme inhibition or modulation capabilities, including any ACE-inhibitory activity.

Cellular Mechanisms and Signaling Pathways Modulated by this compound

Based on available data, the this compound is not known to modulate specific cellular mechanisms or signaling pathways.

There are no studies in the scientific literature that link the this compound to the modulation of any intracellular signaling cascades, including the FOXO4-p53 crosstalk pathway.

Receptor Internalization and Nuclear Transport Mechanisms

The cellular uptake of the S4(13)-PV peptide is a multifaceted process that does not rely on a single pathway but rather employs a dual-mechanism approach dependent on its concentration. nih.gov.

At lower concentrations, the internalization process is facilitated by the presence of heparan sulphate proteoglycans on the cell surface researchgate.netnih.gov. The peptide interacts with these glycosaminoglycans, leading to the formation of spherical, nanoparticle-like structures that are then taken into the cell nih.gov. This uptake pathway is partially dependent on clathrin-mediated endocytosis nih.gov. Inhibition of dynamin activity, a key protein in endocytosis, reduces but does not completely block the peptide's internalization, underscoring the involvement of this pathway nih.gov.

Conversely, at higher concentrations, the S4(13)-PV peptide utilizes a more direct, non-endocytic mechanism researchgate.netnih.gov. This pathway is characterized by direct penetration of the cell membrane and is independent of energy and temperature, suggesting a biophysical interaction rather than a receptor-mediated process researchgate.netnih.gov. This direct translocation is considered the primary mechanism for the efficient and rapid accumulation of the peptide inside cells nih.govnih.gov.

Once inside the cytoplasm, the "PV" component, a nuclear localization signal (NLS), directs the peptide to the nucleus. The base S4(13) peptide, without the NLS, can penetrate the cell but remains in the cytoplasm researchgate.net. The attached NLS from the SV40 T-antigen confers the karyophilic property, enabling active, energy-dependent transport into the cell nucleus researchgate.net. This nuclear import was shown to be inhibited by free peptides bearing the same NLS, confirming a specific transporter-mediated process researchgate.net.

Table 1: Cellular Internalization Mechanisms of S4(13)-PV Peptide

| Peptide Concentration | Primary Uptake Mechanism | Key Mediators/Characteristics |

|---|---|---|

| Low | Endocytosis | Heparan Sulphate Proteoglycans, Clathrin, Dynamin |

| High | Direct Penetration | Non-endocytic, Energy-independent |

Membrane Disruption and Pore Formation by S4(13)-PV Peptide Analogs

Research utilizing an analog of the S4(13)-PV peptide, in which the amino acid sequence was scrambled (S4(13)-PVscr), has provided significant insight into the structural requirements for its membrane activity. This analog was found to be deficient in cell internalization, highlighting the sequence-specific nature of the peptide's function researchgate.net.

In contrast, the S4(13)-PVscr analog did not promote lipid domain segregation and instead induced the formation of an inverted hexagonal lipid phase researchgate.netacs.org. Electron microscopy confirmed that only the wild-type peptide could induce a non-lamellar organization in the membranes of HeLa cells researchgate.netacs.org. These findings indicate that the ability of S4(13)-PV to induce specific non-lamellar lipid phases is critical for its translocation across the cell membrane. The mechanism is not one of forming discrete, stable pores but rather a transient disruption and reorganization of the membrane's lipid structure.

Table 2: Comparative Effects of S4(13)-PV and its Scrambled Analog on Model Membranes

| Feature | S4(13)-PV (Wild-Type) | S4(13)-PVscr (Scrambled Analog) |

|---|---|---|

| Cellular Internalization | Efficient | Deficient |

| Lipid Domain Segregation | Promotes | Does not promote |

| Induced Lipid Phase | Cubic | Inverted Hexagonal |

| Membrane Organization | Induces non-lamellar structures | Does not induce non-lamellar structures in cells |

Preclinical In Vivo Studies of S4(13)-PV Peptide Biological Effects (Emphasizing Mechanistic Understanding)

While the S4(13)-PV peptide and other cell-penetrating peptides have been successfully used to facilitate the intracellular delivery of various cargo molecules in in vivo models, published preclinical studies focusing on the intrinsic biological effects of the S4(13)-PV peptide itself are limited researchgate.netnih.gov. The existing research predominantly leverages its capabilities as a highly efficient nuclear delivery vector rather than investigating it as a standalone therapeutic agent.

The mechanistic understanding derived from in vitro work provides the foundation for its in vivo application as a carrier. The ability of S4(13)-PV to cross biological membranes and accumulate in the nucleus is the key biological effect exploited in these studies researchgate.netresearchgate.net. Research has demonstrated that after escape from endosomal vesicles, the peptide can release its cargo into the cytosol and nucleus, a critical step for the delivery of molecules like nucleic acids nih.govresearchgate.net. The destabilization of vesicular membranes by the peptide, as observed through ultrastructural analysis, is a proposed mechanism for this endosomal escape nih.gov.

Therefore, the preclinical in vivo relevance of S4(13)-PV, based on current literature, is centered on its mechanism as a shuttle for other pharmacologically active molecules into the cell nucleus. There is a lack of available data from preclinical animal models that detail a specific, independent biological or therapeutic effect of the S4(13)-PV peptide.

Bioinformatics and Computational Biology for Cs4 Peptide Research

Peptide Sequence Analysis and Database Curation

The foundation of understanding any peptide lies in the analysis of its amino acid sequence. This process involves leveraging biological databases and specialized software to uncover information about its properties, potential functions, and evolutionary relationships.

The open reading frame (ORF) of SnitCSP4 is 396 base pairs long, encoding a sequence of 131 amino acids. mdpi.com A key characteristic of this peptide is a predicted signal peptide at the N-terminus. mdpi.com Generally, chemosensory proteins are characterized by four conserved cysteine residues that form two disulfide bonds, contributing to a compact and stable structure. mdpi.com

Homology searches, typically performed using tools like BLAST (Basic Local Alignment Search Tool) against protein databases such as UniProt, can identify related proteins in other species. ebi.ac.ukuniprot.org This comparative analysis helps in inferring evolutionary relationships and potential functional conservation. For SnitCSP4, sequence comparison with a modeling template reveals conserved regions and differences that may influence its specific binding properties. researchgate.net

Motif discovery is another critical aspect of sequence analysis, aiming to identify short, conserved sequence patterns that are often associated with specific functions or structural features. bris.ac.uk While no specific motif discovery studies have been published for SnitCSP4, this technique could be applied to identify conserved regions across different CSPs that are crucial for ligand binding or interaction with receptor proteins.

Predicting the biological activity of a peptide from its sequence is a significant challenge in computational biology. Web-based tools like PeptideRanker are designed to address this by predicting the probability that a given peptide will be bioactive. pubcompare.aiucd.ieucd.ie PeptideRanker utilizes a novel N-to-1 neural network to score peptides, with higher scores indicating a greater likelihood of bioactivity. ucd.ie It is important to note that this prediction indicates the potential for bioactivity, not the specific type or potency of the activity. ucd.ie

While there are no published results of a PeptideRanker analysis specifically for the SnitCSP4 peptide, this tool could be employed to assess its general bioactive potential. The server typically uses different predictors for short (less than 20 amino acids) and long peptides. pubcompare.ai A user would submit the 131-amino acid sequence of SnitCSP4, and the server would return a bioactivity probability score. ucd.ie Peptides with scores above a certain threshold (e.g., 0.5 or higher for increased stringency) are considered likely to be bioactive. ucd.ie Such a prediction could provide a preliminary indication of its functional importance beyond its role in chemosensation.

Computational Modeling of CS4 Peptide Structure and Interactions

Understanding the three-dimensional structure of a peptide and its interactions with other molecules is crucial for elucidating its biological function. Computational modeling techniques, including molecular docking and molecular dynamics simulations, are powerful tools for this purpose.

The 3D structure of SnitCSP4 has been modeled to resemble a sphere with a hydrophilic exterior, consisting of six conically arranged α-helices (α1-α6). researchgate.net This structural model serves as the basis for further computational analyses. researchgate.net

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the case of SnitCSP4, molecular docking has been used to investigate its binding properties with various ligands, including sex pheromones, host plant volatiles, and symbiotic fungal volatiles. mdpi.com

The binding energy, which reflects the strength of the interaction between the peptide and a ligand, is a key output of docking simulations. mdpi.com Studies on SnitCSP4 have shown that it has a more concentrated and less variable binding energy distribution with ligands from the same source, with lower binding energies observed for female pheromones compared to other odorants. mdpi.com All tested ligands were found to bind within the hydrophobic cavities of SnitCSP4, in proximity to many hydrophobic amino acid residues. mdpi.com Specific residues, such as GLN68 and LEU49, have been identified as important for binding a variety of odors, while THR9 is a key site for identifying (-)-globulol. mdpi.com

| Ligand | Binding Energy (kcal/mol) |

|---|---|

| (Z)-7-heptacosene | -6.8 |

| (Z)-9-nonacosene | -6.5 |

| (-)-globulol | -5.9 |

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic representation of their conformational changes and interactions in a simulated physiological environment. nhr4ces.de For SnitCSP4, MD simulations have been performed on 14 different peptide-ligand complexes to analyze their internal motions and stability. mdpi.com

The root-mean-square deviation (RMSD) of the peptide's backbone atoms is often used to assess the stability of the complex during the simulation. For the SnitCSP4-ligand complexes, the average RMSD values ranged from 0.27 nm to 0.40 nm, indicating stable binding for several ligands. mdpi.com The root-mean-square fluctuation (RMSF) provides information about the flexibility of individual amino acid residues. In the SnitCSP4 complexes, smaller fluctuations in RMSF for certain ligands suggest more stable interactions. mdpi.com Specifically, the complexes with (Z)-7-heptacosene, (Z)-9-nonacosene, and (-)-globulol were found to be highly stable. mdpi.com

| Ligand | Average RMSD (nm) | Stability |

|---|---|---|

| (Z)-7-heptacosene | ~0.30 | High |

| (Z)-9-nonacosene | ~0.28 | High |

| (-)-globulol | ~0.29 | High |

De novo peptide design involves the creation of new peptide sequences with desired structures and functions from scratch, without relying on existing templates. nih.gov This approach can be used to design peptide analogs with enhanced stability, binding affinity, or novel functionalities. nih.gov While no de novo design studies have been specifically conducted for SnitCSP4, this methodology could be applied to create novel peptides based on the structural and functional insights gained from its study. For instance, one could design analogs that bind with higher affinity to specific insect pheromones for pest control applications.

Virtual screening is a computational technique used to search large libraries of small molecules or peptides to identify those that are most likely to bind to a target protein. nih.gov This can be done through either structure-based or ligand-based approaches. nih.gov In the context of SnitCSP4, a virtual screening of a peptide library could be performed to identify novel peptide analogs that bind to its hydrophobic pocket. mdpi.com This could lead to the discovery of new molecules that could modulate the chemosensory functions of Sirex nitobei.

Integration of Machine Learning and Artificial Intelligence in this compound Research

The application of AI in peptide-based drug discovery encompasses a range of techniques, including classifier methods, predictive systems, and innovative design using deep-generative models. These technologies are pivotal in overcoming challenges associated with peptide therapeutics, such as understanding complex structure-activity relationships. For a specific molecule like the this compound, these computational strategies would enable a systematic exploration of its potential bioactivity, guiding further experimental validation.

Predictive Algorithms for Peptide Function and Activity

Predictive algorithms powered by machine learning are fundamental to modern peptide research, allowing for the high-throughput, in silico screening of peptide functions. These models are trained on large datasets of known peptides to identify patterns correlating sequence or structural features with specific biological activities. The goal is to create a model that can accurately predict whether a new peptide, such as CS4, will exhibit a desired function, for instance, as an antimicrobial, anticancer, or cell-penetrating agent.

The process begins with translating peptide sequences into numerical representations, or "descriptors," that a machine learning algorithm can process. Common descriptors include physicochemical properties, amino acid composition, and sequence-based features. Machine learning models, such as Random Forests and Support Vector Machines, are then trained on these representations to classify peptides or predict the potency of their activity. For example, a model trained on a database of antimicrobial peptides could be used to predict the minimum inhibitory concentration (MIC) of the this compound against various bacterial strains.

Recent advancements have seen the adoption of deep learning architectures, like convolutional neural networks (CNNs), which can learn complex patterns directly from peptide sequences without the need for manual feature engineering. These models have shown high accuracy in predicting various peptide activities. The development of quantitative structure-activity relationship (QSAR) models is a key application, providing a framework to correlate the structural properties of peptides with their biological functions.

Table 1: Example of a Training Dataset for a Predictive Algorithm

| Peptide Sequence | Molecular Weight (Da) | Net Charge | Hydrophobicity | Predicted Activity | Experimental Activity (e.g., IC50 in µM) |

|---|---|---|---|---|---|

| GLFKAILKFL | 1145.5 | +2 | -1.5 | Antimicrobial | 12.5 |

| VLLKKLAKLL | 1169.6 | +3 | -2.1 | Antimicrobial | 8.2 |

| FKLVQAILKV | 1143.5 | +2 | -1.8 | Antimicrobial | 15.1 |

| GLLSSVGSVV | 945.2 | 0 | -0.5 | Inactive | >100 |

| KLLKSIVKLL | 1183.6 | +4 | -2.5 | Antimicrobial | 5.9 |

Data Analysis Pipelines for Large-Scale this compound-Related Datasets

Research involving the this compound, particularly in a high-throughput context such as proteomics, would generate vast and complex datasets. A data analysis pipeline is a series of computational tools and algorithms used to process this raw data into a biologically meaningful format. These pipelines are essential for managing, processing, and interpreting large-scale experimental data, ensuring that the results are robust and reliable.

For peptide-centric research, these pipelines often begin with processing raw data from mass spectrometry (MS), the primary technology used in proteomics. Tools within the pipeline perform tasks such as spectral processing, peptide identification against sequence databases, and quantification. The goal is to accurately identify and measure the abundance of thousands of peptides in a biological sample.

A typical proteomics pipeline for analyzing datasets that could include the this compound would involve several key stages:

Raw Data Processing : Conversion of proprietary instrument data into open-standard formats.

Peptide Identification : Using search engines to match experimental MS/MS spectra to peptide sequences in a database.

Post-Processing and Validation : Statistical validation of peptide identifications to control the false discovery rate (FDR).

Quantification : Measuring the relative abundance of identified peptides across different samples. This can be label-free or use isotopic labels.

Downstream Analysis : This final stage involves exploring the biological functions of the identified and quantified peptides, performing differential expression analysis, and functional enrichment analysis.

Several comprehensive software platforms, such as ProtPipe and FragPipe, have been developed to streamline these complex analyses. They integrate various tools into a single workflow, facilitating quality control, normalization, and statistical analysis, ultimately allowing researchers to derive biological insights from intricate mass spectrometry data.

Table 2: Components of a Hypothetical this compound Data Analysis Pipeline

| Pipeline Stage | Purpose | Example Software/Tool | Input | Output |

|---|---|---|---|---|

| Spectral Processing | Convert raw mass spectrometry data to a standard format. | MSConvert | Raw instrument files (.raw, .d) | Standardized files (.mzML) |

| Peptide Identification | Identify peptide sequences from MS/MS spectra. | MSFragger | .mzML files, Sequence Database (.fasta) | Peptide-Spectrum Matches (PSMs) |

| Statistical Validation | Control false discovery rate of identifications. | Percolator, PeptideProphet | PSM lists | Validated list of peptides |

| Quantification | Calculate peptide abundance across samples. | IonQuant, DIA-NN | Validated peptides, MS1 scans | Peptide abundance matrix |

| Downstream Analysis | Perform statistical tests and functional analysis. | Custom R/Python scripts, ProtPipe | Abundance matrix | Differentially expressed peptides, Pathway analysis |

Targeted Delivery Research Strategies for Cs4 Peptide

Peptide-Mediated Nanocarriers for CS4 Peptide Delivery

Nanocarriers offer a versatile platform for delivering therapeutic agents, protecting them from degradation and facilitating their transport to target cells or tissues. Peptide-mediated nanocarriers utilize the inherent properties of peptides, such as their ability to self-assemble or target specific receptors, to improve the delivery efficiency of encapsulated or conjugated molecules like this compound. mdpi.com

Liposome Functionalization with CS4 Targeting Peptides

Liposomes, spherical vesicles composed of lipid bilayers, have been extensively studied as drug delivery systems due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs. mdpi.com Functionalizing the surface of liposomes with targeting peptides can significantly enhance their cellular uptake and accumulation at specific sites. mdpi.comnih.gov This functionalization typically involves conjugating peptides that bind to receptors overexpressed on target cells onto the liposomal surface. nih.gov Research indicates that peptide-functionalized liposomes can improve drug penetrability and specific accumulation in targeted sites. nih.gov The method of functionalization can significantly impact targeting efficiency, with methods that incorporate the peptide into the phospholipid bilayer sometimes showing higher cellular uptake compared to linking the peptide to a PEGylated surface. mdpi.com

Polymeric Micelles and Nanoparticles in this compound Delivery

Polymeric micelles and nanoparticles, formed by the self-assembly of amphiphilic copolymers, represent another promising class of nanocarriers for peptide delivery. frontiersin.orgmdpi.com Polymeric micelles typically possess a hydrophobic core capable of encapsulating hydrophobic drugs and a hydrophilic shell that provides stability in aqueous environments and can be modified for targeting. frontiersin.orgmdpi.comnih.gov These nanocarriers can enhance the solubility and stability of poorly water-soluble drugs and prolong their circulation time. nih.gov The specific structure of polymeric micelles can be modified, allowing for the design of multifunctional delivery systems. mdpi.com Micellar carriers have been explored for targeted drug delivery to various cell types, including cancer cells. mdpi.com Nanoparticles, including polymer-based and lipid-based nanoparticles, are actively investigated for the delivery of various therapeutic molecules, including peptides. frontiersin.orgsci-hub.se

Design Principles for Targeted CS4 Peptides

Designing peptides with intrinsic targeting capabilities is a key strategy for achieving specific delivery. This involves engineering peptides that can selectively interact with molecular targets or exploit specific cellular uptake mechanisms. mdpi.commdpi.com

Receptor-Targeting Peptide Design for Specific Cell Types

Peptides can be designed to selectively bind to receptors that are uniquely expressed or overexpressed on the surface of specific cell types, such as cancer cells. mdpi.commdpi.com This targeted binding facilitates the accumulation of the peptide or peptide-conjugated cargo at the desired site. delveinsight.comnih.gov The design of receptor-targeting peptides often involves identifying peptide sequences with high affinity and specificity for the target receptor. mdpi.comnih.gov Small changes in peptide sequences can profoundly affect their binding properties. nih.gov Combinatorial design approaches can be applied to generate libraries of peptides with varying functional identities to optimize targeting characteristics. acs.org Cyclic peptides, for instance, have shown increased binding affinity to certain receptors compared to their linear counterparts, attributed to reduced chain flexibility. mdpi.com

Strategies for Enhanced Cellular Uptake and Membrane Penetration by CS4 Peptides

Efficient intracellular delivery is crucial for peptides that exert their therapeutic effect inside cells. Strategies to enhance cellular uptake and membrane penetration by peptides include the use of cell-penetrating peptides (CPPs). nih.govnih.govmdpi.com CPPs are typically short peptides, often rich in basic amino acids like arginine and lysine, that can facilitate the translocation of various molecules across cell membranes. nih.govnih.govcas.cz Their uptake mechanisms can involve both energy-dependent endocytosis and direct membrane penetration. nih.govnih.govmdpi.comcas.cz The interaction of positively charged CPPs with negatively charged components of the cell membrane can play a role in their entry. nih.govcas.cz Strategies like cyclization of CPPs have been explored to enhance membrane destabilization and improve endosomal escape, which is important when uptake occurs via endocytosis. mdpi.com

Peptide-Drug Conjugates (PDCs) and this compound

Peptide-Drug Conjugates (PDCs) represent a rapidly evolving class of targeted therapeutics that combine the targeting capabilities of peptides with the potency of small-molecule drugs. delveinsight.comnih.govmedchemexpress.commdpi.combiochempeg.comgenscript.com A PDC typically consists of a targeting peptide, a linker, and a cytotoxic payload. nih.govmedchemexpress.commdpi.combiochempeg.comgenscript.com The peptide component directs the conjugate to specific cells expressing the target receptor, and upon internalization, the drug is released to exert its therapeutic effect. delveinsight.comnih.govmdpi.com PDCs offer advantages such as enhanced cellular permeability and improved drug selectivity compared to traditional chemotherapy. medchemexpress.commdpi.combiochempeg.com The design of PDCs involves careful selection of the homing peptide, linker chemistry (which can be cleavable or non-cleavable), and the therapeutic payload. nih.govmdpi.com While PDCs hold significant promise, challenges such as peptide stability in plasma and potential for premature cleavage of the linker need to be addressed. nih.govgenscript.com

Linker Chemistry in this compound-Drug Conjugates

Information specifically on linker chemistry used in conjugates involving this compound is not available in the search results. In the broader field of peptide-drug conjugates, linkers are crucial components that connect the peptide to the therapeutic payload. drug-dev.comnih.gov The design of these linkers influences the conjugate's stability in circulation and the efficient release of the drug at the target site. drug-dev.com Linkers can be cleavable, responding to specific stimuli such as enzymes, pH changes, or redox potential, or they can be non-cleavable. drug-dev.comnih.gov

Controlled Release Mechanisms for this compound Payloads

Specific controlled release mechanisms for payloads conjugated to or delivered by this compound are not described in the search results. Controlled release in peptide-based delivery systems is often achieved through the design of the linker (in PDCs) or the carrier system (if the peptide is part of a formulation). Mechanisms can include enzymatic cleavage, pH-sensitive release, or diffusion from a matrix.

Future Research Directions and Emerging Paradigms in Cs4 Peptide Science

Exploration of Novel CS4 Peptide Functions and Applications